molecular formula C22H18ClFN6O2 B2667723 1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-55-4

1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2667723
CAS RN: 898410-55-4
M. Wt: 452.87
InChI Key: QZBMGGDMNHRSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C22H18ClFN6O2 and its molecular weight is 452.87. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Nonlinear Optics

Crystal Structures and Packing of Triazine Derivatives : Research by Boese et al. (2002) examines the crystal structures and packing of triazine derivatives, highlighting their potential as materials for octupolar nonlinear optics (NLO). The structures are characterized by specific hydrogen bonds, showcasing the importance of triazine derivatives in designing materials with desirable optical properties (Boese et al., 2002).

Antifungal and Antitumor Potential

Antifungal Compound Solubility and Thermodynamics : Volkova et al. (2020) synthesized a novel antifungal compound from the triazole class, demonstrating its solubility in various solvents and biological media. This study illustrates the compound's potential applications in developing antifungal therapies and its pharmacokinetic properties (Volkova et al., 2020).

Synthesis of Triazine Derivatives as Potential Anti-Tumor Agents : Badrey and Gomha (2012) explored the synthesis of triazine derivatives, demonstrating their potential as anti-tumor agents against specific cancer cell lines. This highlights the role of triazine compounds in medicinal chemistry for developing new cancer therapies (Badrey & Gomha, 2012).

Molecular and Material Engineering

Isostructural Thiazoles Synthesis : Kariuki et al. (2021) synthesized isostructural thiazoles with triazine derivatives, providing insights into the structural characterization and potential applications of these compounds in material science and molecular engineering (Kariuki et al., 2021).

Luminescent Properties and Energy Transfer

Luminescent Properties and Electron Transfer : Gan et al. (2003) investigated piperazine substituted naphthalimide compounds, revealing their luminescent properties and photo-induced electron transfer mechanisms. This research suggests applications in designing fluorescent probes and materials for optical devices (Gan et al., 2003).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(14-6-8-16(24)9-7-14)26-30(21(29)25-19)11-13-4-3-5-15(23)10-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBMGGDMNHRSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626754

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